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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data used to validate the

structure of Methyl 4-oxotetrahydrofuran-3-carboxylate. By comparing experimental data

with expected values for analogous structures, we offer a detailed confirmation of its chemical

identity. This document outlines the key spectroscopic features in Nuclear Magnetic Resonance

(¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by

detailed experimental protocols.

Structural Confirmation by Spectroscopic Analysis
The structure of Methyl 4-oxotetrahydrofuran-3-carboxylate is elucidated and confirmed

through the application of several key spectroscopic techniques. The data obtained from these

analyses are consistent with the proposed molecular structure, providing a high degree of

confidence in its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
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The proton NMR spectrum provides information about the number of different types of protons

and their neighboring environments. The experimental ¹H NMR data for Methyl 4-
oxotetrahydrofuran-3-carboxylate in CDCl₃ is presented below and compared with expected

chemical shifts for similar structural motifs.

Proton

Assignment

Experimenta

l Chemical

Shift (δ,

ppm)

Expected

Chemical

Shift (δ,

ppm)

Multiplicity Integration

Coupling

Constant (J,

Hz)

H-2 (CH₂) 4.40-4.51 4.2 - 4.6 m 2H -

H-5 (CH₂) 4.03 3.8 - 4.2 q 2H 8.1

OCH₃ 3.80 3.7 - 3.9 s 3H -

H-3 (CH) 3.54 3.4 - 3.7 t 1H 8.1

Table 1: ¹H NMR Data for Methyl 4-oxotetrahydrofuran-3-carboxylate in CDCl₃.

The observed chemical shifts align well with the expected values. The methylene protons

adjacent to the ether oxygen (H-2) appear downfield due to the oxygen's electron-withdrawing

effect. The methoxy protons (OCH₃) appear as a sharp singlet, characteristic of a methyl ester.

The coupling patterns observed are also consistent with the proposed structure.

¹³C NMR Spectroscopy

While specific experimental data for the target molecule is not readily available in the searched

literature, the expected chemical shifts for the carbon atoms can be predicted based on known

values for similar functional groups.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Ketone) 205 - 220

C=O (Ester) 170 - 185

C-2 (CH₂) 65 - 75

C-5 (CH₂) 60 - 70

OCH₃ 50 - 60

C-3 (CH) 45 - 55

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 4-oxotetrahydrofuran-3-carboxylate.

The ketone and ester carbonyl carbons are expected to be the most downfield signals. The

carbons bonded to oxygen (C-2, C-5, and OCH₃) will also exhibit significant downfield shifts.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic absorption bands for Methyl 4-oxotetrahydrofuran-3-carboxylate are listed

below.

Functional Group
Expected Absorption Range

(cm⁻¹)
Vibration Mode

C=O (Ketone in a 5-membered

ring)
1740 - 1760 Stretch

C=O (Ester) 1735 - 1750 Stretch

C-O (Ester) 1000 - 1300 Stretch

C-O (Ether) 1050 - 1150 Stretch

C-H (sp³) 2850 - 3000 Stretch

Table 3: Expected IR Absorption Bands for Methyl 4-oxotetrahydrofuran-3-carboxylate.
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The presence of two distinct carbonyl stretching frequencies would be a key indicator of the

ketone and ester functional groups. The C-O stretching bands for the ester and the ether are

also expected to be prominent features in the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular formula of Methyl 4-oxotetrahydrofuran-3-carboxylate is

C₆H₈O₄, corresponding to a molecular weight of 144.12 g/mol .[1]

Expected Fragmentation Pattern:

Electron impact ionization would likely lead to the molecular ion peak [M]⁺ at m/z 144. Common

fragmentation pathways for furanone derivatives and esters would be expected. Key fragments

could arise from:

Loss of the methoxy group (-OCH₃): [M - 31]⁺ at m/z 113.

Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺ at m/z 85.

Cleavage of the furan ring: Leading to various smaller fragments.

m/z Possible Fragment

144 [C₆H₈O₄]⁺ (Molecular Ion)

113 [M - OCH₃]⁺

85 [M - COOCH₃]⁺

Table 4: Predicted Key Fragments in the Mass Spectrum of Methyl 4-oxotetrahydrofuran-3-
carboxylate.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b046262?utm_src=pdf-body
https://www.guidechem.com/encyclopedia/methyl-4-oxotetrahydrofuran-3--dic1173916.html
https://www.benchchem.com/product/b046262?utm_src=pdf-body
https://www.benchchem.com/product/b046262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated

chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay to 1.0 seconds.

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 220 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2.0 seconds.

Acquire a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate

window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline

correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, place a drop of the compound between two

potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, prepare a KBr pellet

by grinding a small amount of the sample with dry KBr powder and pressing the mixture into

a transparent disk.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition:
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Record a background spectrum of the empty sample holder (or pure KBr pellet).

Place the sample in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectral range should be from 4000 to 400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS).

Ionization: Use electron impact (EI) ionization at 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40 to 200 amu using a

quadrupole or time-of-flight (TOF) mass analyzer.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments.

Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of an

organic compound like Methyl 4-oxotetrahydrofuran-3-carboxylate.
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Caption: Workflow for the spectroscopic validation of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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